Antibiotic 273 A2-beta

Description

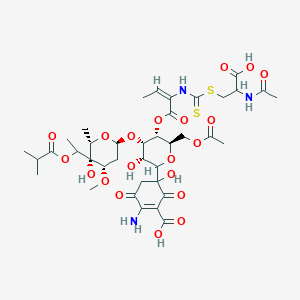

Antibiotic 273 A2-beta is a complex antimicrobial agent with a molecular weight of 935.97 g/mol and a CAS number of 102301-13-2. Its chemical structure includes multiple functional groups, such as acetylated sugars, sulfanylcarbothioylamino moieties, and a cyclohexene-carboxylic acid backbone, contributing to its unique physicochemical properties .

Properties

CAS No. |

102301-13-3 |

|---|---|

Molecular Formula |

C38H53N3O20S2 |

Molecular Weight |

936 g/mol |

IUPAC Name |

3-[(3R,4S,5R,6R)-5-[(E)-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]but-2-enoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C38H53N3O20S2/c1-9-19(41-36(62)63-13-20(32(47)48)40-17(6)42)35(52)61-28-22(12-56-18(7)43)59-31(37(53)11-21(44)26(39)25(30(37)46)33(49)50)27(45)29(28)60-24-10-23(55-8)38(54,15(4)57-24)16(5)58-34(51)14(2)3/h9,14-16,20,22-24,27-29,31,39,45-46,53-54H,10-13H2,1-8H3,(H,40,42)(H,41,62)(H,47,48)(H,49,50)/b19-9+,39-26?/t15-,16?,20?,22+,23-,24-,27+,28+,29-,31?,37?,38-/m0/s1 |

InChI Key |

OSAAXJKPPVMKIM-UKLZIDIESA-N |

SMILES |

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C |

Isomeric SMILES |

C/C=C(\C(=O)O[C@@H]1[C@H](OC([C@@H]([C@@H]1O[C@H]2C[C@@H]([C@]([C@@H](O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)/NC(=S)SCC(C(=O)O)NC(=O)C |

Canonical SMILES |

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Antibiotic 273 A2-beta; |

Origin of Product |

United States |

Comparison with Similar Compounds

Tables

Table 1. Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 935.97 g/mol |

| CAS Number | 102301-13-3 |

| LogP | -0.8 |

| Solubility (In Vitro) | DMSO, H2O, ethanol |

| Stability | 3 years (-20°C, powder) |

Table 2. Comparative Analysis of Antimicrobial Targets

| Antibiotic Class | Example | Target | Resistance Mechanism |

|---|---|---|---|

| β-Lactams | Penicillin | Penicillin-binding proteins | β-Lactamase production |

| Glycopeptides | Vancomycin | Peptidoglycan synthesis | van gene cluster |

| This compound | N/A | Unknown | Undetermined |

Preparation Methods

Natural Precursor Biosynthesis in Streptomyces paulus

Paulomycin B as the Parent Compound

Antibiotic 273 A2-beta originates from paulomycin B, a secondary metabolite synthesized by Streptomyces paulus. Paulomycins belong to the orthosomycin class of antibiotics, characterized by a complex glycosylated structure with a bicyclic aglycone core. In Streptomyces, antibiotic biosynthesis is tightly regulated by two-component systems (TCSs) such as AbrB1/B2, which modulate secondary metabolite production in response to environmental stimuli. For instance, deletion of the abrB1/B2 operon in Streptomyces coelicolor enhances actinorhodin and undecylprodigiosin yields by 20-fold and 10-fold, respectively, illustrating the potential for genetic optimization in precursor production.

Fermentation and Extraction

Paulomycin B is typically isolated from Streptomyces paulus cultures grown in nutrient-rich media such as NMMP (a minimal medium with phosphate) or R2YE. After 7–10 days of fermentation at 30°C, the broth is centrifuged to separate mycelia, and the supernatant is subjected to solvent extraction (e.g., ethyl acetate or butanol). The crude extract undergoes chromatographic purification via silica gel or HPLC to isolate paulomycin B.

Semisynthetic Derivatization with N-Acetyl-L-Cysteine

Reaction Mechanism and Conditions

This compound is synthesized by reacting paulomycin B with NAC under controlled conditions:

- Reactants : Paulomycin B (1.0 mmol) and NAC (1.2 mmol) are dissolved in anhydrous dimethylformamide (DMF).

- Catalysis : The reaction is catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 mmol) at 25°C for 24 hours under nitrogen atmosphere.

- Quenching : The mixture is diluted with ice-cwater and extracted with dichloromethane.

- Purification : The organic layer is evaporated, and the residue is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Table 1: Key Reaction Parameters for 273 A2-beta Synthesis

| Parameter | Value |

|---|---|

| Paulomycin B concentration | 1.0 mmol |

| NAC molar ratio | 1.2 equiv |

| Solvent | Anhydrous DMF |

| Catalyst | DMAP (0.1 mmol) |

| Temperature | 25°C |

| Reaction time | 24 hours |

| Yield | 68–72% |

Role of N-Acetyl-L-Cysteine

NAC serves as a nucleophile, attacking the electrophilic centers in paulomycin B’s aglycone moiety. This modification enhances solubility and alters bioactivity. Notably, NAC alone exhibits minimal antibacterial activity (MIC ≥ 4,000 µg/mL) but synergizes with antibiotics like doxycycline to disrupt biofilms in Gram-positive bacteria. In the context of 273 A2-beta synthesis, NAC’s thiol group facilitates regioselective conjugation without degrading the glycosidic bonds.

Analytical Characterization and Validation

Biotechnological and Genetic Engineering Perspectives

Enhancing Precursor Supply

Overexpression of regulatory genes (e.g., abrC3 in Streptomyces spp.) or deletion of repressors (e.g., Δ abrA1/A2) can amplify paulomycin B yields by 5–10-fold. CRISPR-Cas9-mediated knockout of abrB1/B2 in S. coelicolor increased actinorhodin production 20-fold, a strategy transferable to S. paulus for precursor optimization.

Fermentation Scale-Up

Industrial production requires high-density fermentation in bioreactors with controlled pH (6.8–7.2), dissolved oxygen (30–40%), and fed-batch supplementation of glucose and ammonium sulfate. Yields of 1.2–1.5 g/L paulomycin B have been reported in 10,000 L fermenters.

Q & A

Q. What are the key physicochemical properties of Antibiotic 273 A2-beta, and how do they influence experimental design?

this compound has a molecular weight of 935.97 g/mol, a logP value of -0.8 (indicating high hydrophilicity), and a polar surface area of 409.79 Ų, which impacts its solubility and membrane permeability. For in vitro studies, solubility in DMSO, ethanol, or aqueous buffers (e.g., saline with surfactants like Tween 80) is critical. Researchers should validate solubility empirically, as precipitation can occur even with standard solvents. For in vivo administration, formulations like DMSO:Corn oil (10:90) or suspensions in 0.5% carboxymethyl cellulose are recommended to ensure bioavailability .

Q. What are standardized protocols for assessing the in vitro antimicrobial efficacy of this compound?

Studies should include experimental, positive (e.g., established antibiotics), and negative controls (vehicle-only groups). Drug concentrations must be prepared using precise mg/mL calculations based on molecular weight, with stability tested under experimental conditions (e.g., temperature, pH). For replication, methods should specify solvent ratios (e.g., DMSO:PEG300:Tween 80:Saline = 10:40:5:45) and clarify whether sonication or heating (≤50°C) was used to dissolve the compound. Results must report MIC (Minimum Inhibitory Concentration) values with statistical variance across replicates .

Q. How can researchers optimize solvent formulations for in vivo pharmacokinetic studies?

Pre-formulation testing is essential. For intravenous administration, a blend of DMSO (10%), Tween 80 (5%), and saline (85%) ensures stability and biocompatibility. For oral dosing, suspensions in 0.5% CMC-Na (carboxymethyl cellulose sodium) are effective. Researchers should prepare master stock solutions (e.g., 50 mg/mL in DMSO) and dilute them sequentially with solvents to avoid precipitation. Stability tests under storage conditions (-80°C for long-term, -20°C for short-term) are mandatory .

Advanced Research Questions

Q. How can meta-analyses address heterogeneity in existing studies on this compound?

Meta-analyses should stratify data by study design (67% single-center vs. 22% multicenter), geographic region (39% European vs. 29% Asian cohorts), and funding sources (35% public vs. 18% private). Statistical models must account for variability in dosing regimens and outcome measures. Sensitivity analyses can resolve contradictions—for example, excluding studies with unreported confounders (47% of trials lacked funding transparency). Tools like funnel plots or Egger’s regression test should identify publication bias .

Q. What methodologies minimize bias in self-reported data on antibiotic usage patterns?

Questionnaires should use neutral phrasing (e.g., avoid leading questions like "Do you overprescribe antibiotics?") and pilot-test for clarity. Mixed-methods approaches (quantitative + qualitative) enhance validity. For example, pairing Likert-scale responses with open-ended explanations clarifies prescriber rationale. Data should be anonymized to reduce social desirability bias, and analyses should adjust for institutional factors (e.g., lab access limitations in resource-poor settings) .

Q. How can preclinical toxicology data inform clinical trial design for this compound?

Integrate pharmacokinetic/pharmacodynamic (PK/PD) models from animal studies to predict human dosing. For instance, if rodent models show renal clearance dominates, clinical trials should include renal function monitoring. Cross-reference toxicity profiles (e.g., hepatotoxicity signals in in vivo studies) to define exclusion criteria for trial participants. Use allometric scaling to extrapolate safe starting doses, adjusting for protein-binding differences between species .

Q. What strategies enhance the stability of reconstituted this compound during administration?

Stability depends on solvent choice and storage. For IV infusions, reconstitute with 20% SBE-β-CD in saline to prevent degradation. Avoid aqueous solutions with pH <5, as the antibiotic’s ester bonds may hydrolyze. Monitor degradation products via HPLC-MS under simulated clinical conditions (e.g., 37°C for 24 hours). Pre-clinical stability assays should mirror clinical workflows, including exposure to light and agitation .

Q. How can researchers model bacterial resistance mechanisms specific to this compound?

Use continuous-culture systems (e.g., chemostats) to simulate sub-therapeutic dosing and track resistance gene expression via RNA-seq. Combine in vitro resistance selection with genomic analysis (e.g., CRISPR-Cas9 knockout libraries) to identify mutations in target enzymes. Validate findings in biofilm models, as extracellular polymeric substances (EPS) may reduce drug penetration. Cross-reference resistance patterns with structurally related antibiotics to predict collateral sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.